Pevonedistat has been used in trials studying the treatment of Lymphoma, Solid Tumors, Multiple Myeloma, Hodgkin Lymphoma, and Metastatic Melanoma, among others.
Pevonedistat is a small molecule inhibitor of Nedd8 activating enzyme (NAE) with potential antineoplastic activity. Pevonedistat binds to and inhibits NAE, which may result in the inhibition of tumor cell proliferation and survival. NAE activates Nedd8 (Neural precursor cell expressed, developmentally down-regulated 8), an ubiquitin-like (UBL) protein that modifies cellular targets in a pathway that is parallel to but distinct from the ubiquitin-proteasome pathway (UPP). Functioning in diverse regulatory activities, proteins conjugated to UBLs like Nedd8 typically are not targeted for proteasomal degradation.
Pevonedistat
CAS No.: 905579-51-3
Cat. No.: VC0549055
Molecular Formula: C21H25N5O4S
Molecular Weight: 443.5 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.

CAS No. | 905579-51-3 |
---|---|
Molecular Formula | C21H25N5O4S |
Molecular Weight | 443.5 g/mol |
IUPAC Name | [(1S,2S,4R)-4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]pyrrolo[2,3-d]pyrimidin-7-yl]-2-hydroxycyclopentyl]methyl sulfamate |
Standard InChI | InChI=1S/C21H25N5O4S/c22-31(28,29)30-11-14-9-15(10-19(14)27)26-8-7-17-20(23-12-24-21(17)26)25-18-6-5-13-3-1-2-4-16(13)18/h1-4,7-8,12,14-15,18-19,27H,5-6,9-11H2,(H2,22,28,29)(H,23,24,25)/t14-,15+,18-,19-/m0/s1 |
Standard InChI Key | MPUQHZXIXSTTDU-QXGSTGNESA-N |
Isomeric SMILES | C1CC2=CC=CC=C2[C@H]1NC3=C4C=CN(C4=NC=N3)[C@@H]5C[C@H]([C@H](C5)O)COS(=O)(=O)N |
SMILES | C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N |
Canonical SMILES | C1CC2=CC=CC=C2C1NC3=C4C=CN(C4=NC=N3)C5CC(C(C5)O)COS(=O)(=O)N |
Appearance | white solid powder |
Molecular Mechanisms of Action
Neddylation Inhibition and CRL Substrate Accumulation
Pevonedistat forms a covalent adduct with NEDD8, preventing its activation and subsequent transfer to cullin proteins . Preclinical studies in acute lymphoblastic leukemia (ALL) demonstrated dose-dependent reductions in neddylated cullins (CUL1, CUL3) and increases in CDT1 and NRF2, confirming target engagement . In AML models, pevonedistat synergized with venetoclax by suppressing MCL-1, a BCL-2 family protein whose upregulation confers resistance to venetoclax .
Induction of ER Stress and Unfolded Protein Response (UPR)
In ALL cell lines and primary patient samples, pevonedistat triggered proteotoxic stress via dysregulated protein synthesis. Mechanistically, it suppressed phosphorylation of eukaryotic initiation factor 2α (eIF2α) at Ser51, impairing the PERK-mediated UPR and leading to unresolved ER stress . Concurrent activation of mTOR/p70S6K further amplified protein synthesis, exacerbating ER stress and apoptosis . Co-treatment with protein synthesis inhibitors like rapamycin reversed these effects, underscoring the centrality of proteotoxicity .
Preclinical Research Findings
In Vitro Activity
In Vivo Efficacy
In xenograft models of AML, pevonedistat combined with azacitidine reduced tumor burden and prolonged survival compared to either agent alone . Similarly, ALL xenografts showed significant regression with pevonedistat monotherapy, correlating with UPR marker elevation .
Clinical Development and Trials
Phase I Studies in Solid Tumors
A phase I trial (NCT00677170) evaluated pevonedistat in 48 patients with advanced nonhematologic malignancies . Key outcomes:
-
Maximum Tolerated Dose (MTD): 50 mg/m² (schedule A: days 1–5) and 67 mg/m² (schedule C: days 1, 3, 5) .
-
Dose-Limiting Toxicities (DLTs): Hyperbilirubinemia (13%), elevated AST/ALT (10%) .
-
Antitumor Activity: 74% stable disease rate; pharmacodynamic confirmation of NAE inhibition in tumor biopsies .
AML/MDS Cohorts
A randomized phase II trial (NCT03268954) compared pevonedistat + azacitidine (n=67) versus azacitidine alone (n=53) in higher-risk MDS/CMML and AML :
Subgroup analysis of MDS patients revealed a median OS of 23.9 vs. 19.1 months favoring the combination .
AML with Venetoclax Combination
An ongoing phase II study (NCT03813121) is evaluating pevonedistat + venetoclax + azacitidine in unfit AML patients . Preliminary data suggest enhanced complete remission rates and reduced relapse through MCL-1 suppression .
Pharmacokinetics and Pharmacodynamics
Dosing Schedules
Biomarkers of Target Engagement
Tumor biopsies post-treatment showed accumulation of CDT1 and NRF2, validating NAE inhibition . Plasma assays detected pevonedistat-NEDD8 adducts, correlating with clinical activity .
Adverse Event | Incidence (Combination Therapy) | Incidence (Monotherapy) |
---|---|---|
Neutropenia | 45% | 40% |
Febrile Neutropenia | 22% | 18% |
Thrombocytopenia | 30% | 28% |
Hepatotoxicity | 15% | 12% |
Hepatotoxicity (transaminitis, hyperbilirubinemia) was dose-limiting but reversible with dose reduction . Myelosuppression rates were comparable to azacitidine alone, preserving dose intensity .
Comparative Efficacy Analysis
Pevonedistat Combinations vs. Standard Therapies
Regimen | Median OS (Months) | 1-Year Survival |
---|---|---|
Pevonedistat + Azacitidine | 21.8 | 68% |
Azacitidine Alone | 19.0 | 60% |
Venetoclax + Azacitidine | 14.7 | 55% |
The pevonedistat-azacitidine combination improved EFS by 5 months over azacitidine alone, suggesting delayed relapse .
Future Directions and Ongoing Research
Phase III Trials
The PANTHER trial (NCT03268954) is assessing pevonedistat + azacitidine in 450 higher-risk MDS patients, with OS as the primary endpoint .
Novel Combinations
Preclinical data support synergy with PARP inhibitors (via DNA damage accumulation) and immune checkpoint blockers (via neoantigen release) . Early-phase trials are evaluating these combinations in solid tumors.
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume